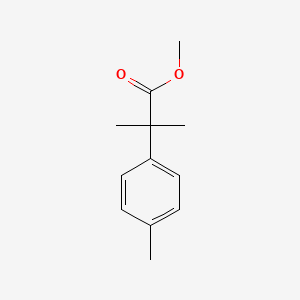

![molecular formula C18H19N3O B2369474 4-(tert-butyl)-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide CAS No. 2034585-96-9](/img/structure/B2369474.png)

4-(tert-butyl)-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

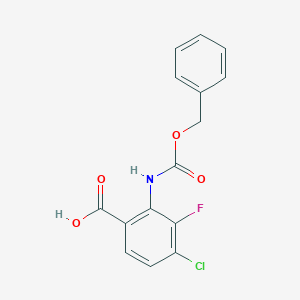

“4-(tert-butyl)-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide” is a compound that contains a pyrazolo[1,5-a]pyridine core . Pyrazolo[1,5-a]pyridine is an important core of nitrogen ring junction heterocyclic compounds and has been used in medicinal chemistry and drug molecule production .

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyridine derivatives has been a topic of interest for researchers . Various synthetic routes have been developed in the last decade for the synthesis of differently substituted pyrazolo[1,5-a]pyrimidines by a broad range of organic reactions .Molecular Structure Analysis

The molecular structure of “4-(tert-butyl)-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide” can be characterized using techniques such as 1H NMR, 13C NMR, MS, and FT-IR . Its single crystal can be evaluated using X-ray diffraction (XRD) .Chemical Reactions Analysis

Pyrazolo[1,5-a]pyridine motifs are versatile and easy to prepare, and they can create a further ring extension like electron gaining and donating in pyrazolo pyridine, which makes a difference in chemical property .Aplicaciones Científicas De Investigación

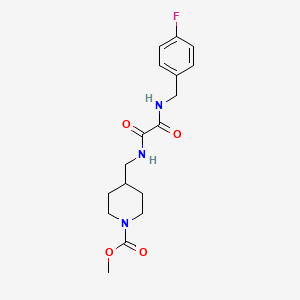

Synthesis and Chemical Properties

4-(tert-butyl)-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide and related compounds have been extensively studied for their chemical synthesis, properties, and potential applications in various scientific research areas. Experimental and theoretical studies on functionalization reactions of related pyrazole compounds have shown significant chemical reactivity, enabling the synthesis of diverse heterocyclic structures important in medicinal chemistry and material science. For instance, reactions involving pyrazole derivatives have been explored for creating complex molecules with potential biological and chemical utility, demonstrating the versatility of these compounds in synthetic chemistry (Yıldırım, Kandemirli, & Demir, 2005).

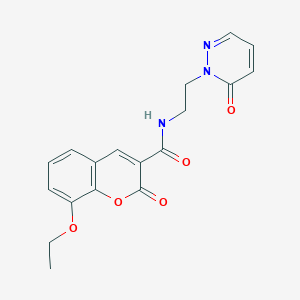

Biological Activities

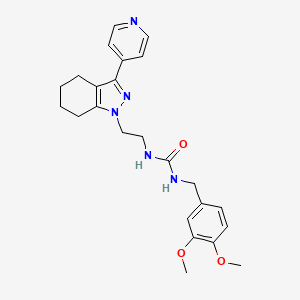

Pyrazole derivatives, including those similar to 4-(tert-butyl)-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide, have been investigated for their biological activities. These compounds are recognized for their potential as kinase inhibitors, showing promising results in the treatment of chronic myelogenous leukemia through inhibition of BCR-ABL tyrosine kinase. The design, synthesis, and evaluation of these derivatives have led to the identification of compounds with potent inhibitory activities, highlighting their significance in therapeutic agent development (Hu et al., 2015).

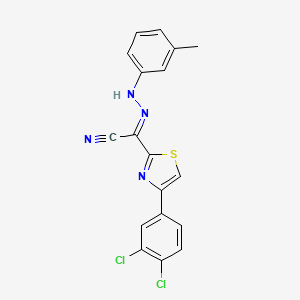

Material Science Applications

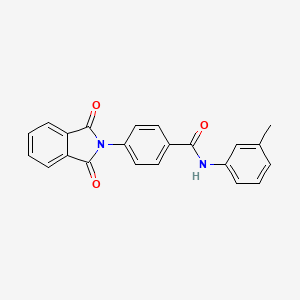

In material science, polyamides derived from bis(ether-carboxylic acid) or bis(ether amine) related to 4-tert-butylcatechol, a compound sharing structural features with 4-(tert-butyl)-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide, have been synthesized and characterized for their properties. These materials exhibit high thermal stability, flexibility, and solubility in polar solvents, making them valuable for various applications, including the production of flexible, transparent films (Hsiao, Yang, & Chen, 2000).

Propiedades

IUPAC Name |

4-tert-butyl-N-pyrazolo[1,5-a]pyridin-5-ylbenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O/c1-18(2,3)14-6-4-13(5-7-14)17(22)20-15-9-11-21-16(12-15)8-10-19-21/h4-12H,1-3H3,(H,20,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJQLXQOJDZAUQI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC3=CC=NN3C=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 4-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethoxy)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate](/img/structure/B2369392.png)

![4-[2-(4-Azatricyclo[4.3.1.13,8]undecan-4-yl)-2-oxoethoxy]benzaldehyde](/img/structure/B2369398.png)

![5-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-3-methyltriazole-4-carboxylic acid](/img/structure/B2369403.png)

![(Z)-1-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)-N-ethylindoline-2-carboxamide](/img/structure/B2369408.png)

![N-(4-ethoxybenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2369412.png)

![Methyl 4-((3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)carbamoyl)benzoate](/img/structure/B2369413.png)

![2-Hydroxy-3-methyl-5-[3-(1,2,4-triazol-1-yl)azetidine-1-carbonyl]benzaldehyde](/img/structure/B2369414.png)